2-(1-Methyl-1H-pyrazol-5-yl)azepane
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)azepane is a heterocyclic compound that features a pyrazole ring fused to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)azepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor antagonist. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)azepane |
InChI |
InChI=1S/C10H17N3/c1-13-10(6-8-12-13)9-5-3-2-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |
InChI Key |
RJXZXGNQONWPPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCCN2 |
Origin of Product |
United States |
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